4-Formyl-2-iodo-6-methoxyphenyl benzoate
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Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl benzoate is a chemical compound with the molecular formula C15H11IO4 and a molecular weight of 382.15 g/mol. It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is primarily used as a building block in organic synthesis and research.
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2-iodo-6-methoxyphenol and benzoic acid.
Esterification Reaction: The phenol group of 4-formyl-2-iodo-6-methoxyphenol is esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl benzoate depends on the specific reactions it undergoes:
Substitution Reactions: The iodine atom is replaced by another group through the formation of a palladium complex, followed by transmetalation and reductive elimination.
Oxidation and Reduction Reactions: The formyl group undergoes changes in oxidation state, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
4-Formyl-2-iodo-6-methoxyphenyl benzoate can be compared with similar compounds such as:
4-Formyl-2-iodo-6-methoxyphenol: Lacks the benzoate ester group, making it less versatile in certain synthetic applications.
4-Formyl-2-iodo-6-methoxybenzoic acid: Contains a carboxylic acid group instead of the ester, affecting its reactivity and solubility.
4-Formyl-2-iodo-6-methoxyphenyl acetate: Has an acetate ester instead of a benzoate ester, which can influence its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQNORPVPVBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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